3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile
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Overview
Description
3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile is a complex organic compound characterized by the presence of a pyrrole ring substituted with dimethyl and trifluoroethyl groups
Preparation Methods
The synthesis of 3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of a suitable nitrile with a trifluoroethyl-substituted pyrrole derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile involves its interaction with molecular targets through its functional groups. The trifluoroethyl group enhances its ability to participate in hydrogen bonding and other interactions, while the pyrrole ring provides a stable framework for these interactions. These properties make it effective in binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar compounds include:
3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid: Shares the trifluoroethyl group but differs in the core structure.
2,2,2-Trifluoroethyl trifluoroacetate: Contains the trifluoroethyl group but lacks the pyrrole ring.
Indole derivatives: Similar in having a heterocyclic ring but differ in the specific substitutions and functional groups .
These comparisons highlight the unique combination of functional groups in 3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrol-3-yl]-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c1-7-5-9(10(17)3-4-15)8(2)16(7)6-11(12,13)14/h5H,3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSJCINRPRZHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC(F)(F)F)C)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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